molecular formula C23H16O4 B11612325 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11612325
M. Wt: 356.4 g/mol
InChI Key: ZWXOKESCABMIJS-UHFFFAOYSA-N
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Description

3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-methoxy-9-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H16O4/c1-13-22(14-6-4-3-5-7-14)19-11-17-16-9-8-15(25-2)10-18(16)23(24)27-20(17)12-21(19)26-13/h3-12H,1-2H3

InChI Key

ZWXOKESCABMIJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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